molecular formula C10H8Cl2N2S B15092888 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B15092888
M. Wt: 259.15 g/mol
InChI Key: WVUWYUSQQDYISN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thiourea and substituted thioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.15 g/mol

IUPAC Name

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2

InChI Key

WVUWYUSQQDYISN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2

Origin of Product

United States

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